molecular formula C20H21NO9 B562694 1,3,6-Tri-O-acetyl-2,4-dideoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-xylo-hexopyranose CAS No. 1260591-45-4

1,3,6-Tri-O-acetyl-2,4-dideoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-xylo-hexopyranose

Cat. No.: B562694
CAS No.: 1260591-45-4
M. Wt: 419.386
InChI Key: KLEJARSCWMKSCH-FVINJOMDSA-N
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Description

1,3,6-Tri-O-acetyl-2,4-dideoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-xylo-hexopyranose, also known as this compound, is a useful research compound. Its molecular formula is C20H21NO9 and its molecular weight is 419.386. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

The compound is a part of a broader class of substances involved in the synthesis of structurally unique pyrazolines and cyclopropanes, highlighting its relevance in creating novel chemical structures. For example, the work by Baumstark et al. (2013) showcases the synthesis and chemistry of hexasubstituted pyrazolines, derived from key starting materials that relate to the compound , underlining its importance in facilitating the synthesis of cyclopropanes through thermolysis of pyrazolines (Baumstark, Vásquez, & Mctush-Camp, 2013).

Pharmacological Effects

The compound's pharmacological relevance is underscored in the study of various natural and synthetic derivatives, including those with antioxidant potential. For instance, Yadav et al. (2014) discuss the antioxidant properties of chromones, a class of compounds to which the subject compound is structurally related. This relationship suggests potential antioxidant applications, indicating a direction for future pharmacological research (Yadav, Parshad, Manchanda, & Sharma, 2014).

Material Science and Engineering

In the field of material science, the subject compound's derivatives show promise in the development of advanced materials with specific properties. The review by Petzold-Welcke et al. (2014) on xylan derivatives highlights the chemical modification potential of such compounds to produce biopolymers with tailored functionalities, suggesting similar applicability for the compound (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Properties

IUPAC Name

[(2S,4S,5R,6S)-4,6-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO9/c1-10(22)27-9-13-8-16(28-11(2)23)17(20(30-13)29-12(3)24)21-18(25)14-6-4-5-7-15(14)19(21)26/h4-7,13,16-17,20H,8-9H2,1-3H3/t13-,16-,17+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEJARSCWMKSCH-FVINJOMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CC(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@@H]([C@H]([C@@H](O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30746924
Record name 1,3,6-Tri-O-acetyl-2,4-dideoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-xylo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260591-45-4
Record name 1,3,6-Tri-O-acetyl-2,4-dideoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-xylo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30746924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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